molecular formula C11H12FNO B141842 3-(5-fluoro-1H-indol-3-yl)propan-1-ol CAS No. 141071-80-9

3-(5-fluoro-1H-indol-3-yl)propan-1-ol

Cat. No. B141842
CAS RN: 141071-80-9
M. Wt: 193.22 g/mol
InChI Key: JXNVVCPTZHQWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-fluoro-1H-indol-3-yl)propan-1-ol” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The molecular formula of this compound is C11H12FNO .


Molecular Structure Analysis

The molecular structure of “3-(5-fluoro-1H-indol-3-yl)propan-1-ol” includes an indole moiety that carries an alkyl chain at the 3-position . The molecular weight of this compound is 193.22 .

Scientific Research Applications

Antiviral Applications

Indole derivatives, including those similar to “3-(5-fluoro-1H-indol-3-yl)propan-1-ol”, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The presence of the fluoro group on the indole ring can enhance the compound’s ability to interfere with viral replication processes.

Anti-HIV Research

The structural complexity of indole derivatives makes them suitable candidates for anti-HIV research. Molecular docking studies of indolyl derivatives have been performed to evaluate their potential as anti-HIV agents . The fluoro-indolyl group, as found in “3-(5-fluoro-1H-indol-3-yl)propan-1-ol”, may contribute to the binding affinity and efficacy of these compounds against the HIV-1 virus.

Anticancer Potential

Indole derivatives are known for their anticancer activities. They can induce apoptosis in cancer cells and may arrest cell growth in specific phases, such as the G2/M phase . The unique structure of “3-(5-fluoro-1H-indol-3-yl)propan-1-ol” could be leveraged to design novel agents that target tubulin polymerization, a critical process in cancer cell division.

Anti-Inflammatory and Analgesic Effects

Some indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities . The incorporation of the indole nucleus into pharmacologically active compounds can lead to the development of new medications with improved efficacy and reduced side effects.

Antimicrobial and Antitubercular Uses

Indole compounds exhibit antimicrobial and antitubercular activities, making them valuable in the fight against bacterial infections, including drug-resistant strains . The “3-(5-fluoro-1H-indol-3-yl)propan-1-ol” derivative could be synthesized and screened for these activities, potentially leading to new therapeutic agents.

Biotechnological Production

Indoles have significant roles in biotechnological applications, particularly in the production of natural colorants and compounds with therapeutic potential . The biocatalytic conversion of indole derivatives, such as “3-(5-fluoro-1H-indol-3-yl)propan-1-ol”, into halogenated and oxygenated derivatives can be explored for industrial applications, including the food industry and perfumery.

properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNVVCPTZHQWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567069
Record name 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-fluoro-1H-indol-3-yl)propan-1-ol

CAS RN

141071-80-9
Record name 5-Fluoro-1H-indole-3-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141071-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Reactant of Route 6
3-(5-fluoro-1H-indol-3-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.